molecular formula C12H22N2S B2522611 4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile CAS No. 1713603-18-9

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile

Cat. No.: B2522611
CAS No.: 1713603-18-9
M. Wt: 226.38
InChI Key: GRWWYDHYSJNVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile is an organic compound that features a thiomorpholine ring substituted with dimethyl groups and a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile typically involves the reaction of thiomorpholine derivatives with appropriate nitrile compounds under controlled conditions. One common method includes the alkylation of thiomorpholine with 2,2-dimethylbutanenitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and nitrile group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dimethylmorpholin-4-yl)-2,2-dimethylbutanenitrile: Similar structure but with an oxygen atom instead of sulfur in the ring.

    4-(2,2-Dimethylpiperidin-4-yl)-2,2-dimethylbutanenitrile: Similar structure but with a piperidine ring instead of thiomorpholine.

    4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylpentanenitrile: Similar structure but with an additional carbon in the nitrile side chain.

Uniqueness

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs. The sulfur atom in the ring can participate in specific interactions and reactions that are not possible with oxygen or nitrogen, making this compound valuable for certain applications.

Properties

IUPAC Name

4-(2,2-dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2S/c1-11(2,9-13)5-6-14-7-8-15-12(3,4)10-14/h5-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWWYDHYSJNVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC(C)(C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713603-18-9
Record name 4-(2,2-dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.